Urocanic acid

描述

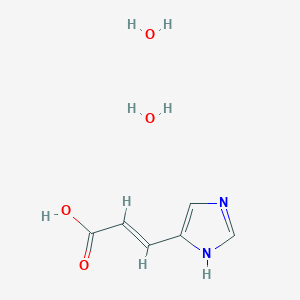

Urocanic acid is a naturally occurring compound found predominantly in the skin. It is an intermediate in the catabolism of L-histidine, an amino acid. This compound exists in two isomeric forms: trans-urocanic acid and cis-urocanic acid. The trans form is more common and is known for its role in absorbing ultraviolet radiation, acting as a natural sunscreen .

准备方法

Synthetic Routes and Reaction Conditions: This enzyme catalyzes the elimination of ammonium from L-histidine, resulting in the formation of urocanic acid .

Industrial Production Methods: In industrial settings, this compound can be produced through microbial fermentation processes. Specific strains of bacteria or yeast that express histidine ammonialyase are cultured in a medium containing L-histidine. The enzyme converts L-histidine to this compound, which is then extracted and purified .

Types of Reactions:

Isomerization: this compound undergoes photoisomerization when exposed to ultraviolet radiation, converting from the trans form to the cis form.

Common Reagents and Conditions:

Ultraviolet Radiation: Used for the photoisomerization of trans-urocanic acid to cis-urocanic acid.

Enzymes: Histidine ammonialyase for synthesis and urocanate hydratase for further metabolism.

Major Products:

Cis-Urocanic Acid: Formed from the photoisomerization of trans-urocanic acid.

4-Imidazolone-5-Propionic Acid: Formed from the hydration of this compound in the liver.

科学研究应用

Photoprotection

Urocanic acid is recognized for its ability to absorb ultraviolet (UV) radiation, functioning as a natural sunscreen. It is predominantly located in the stratum corneum of the skin and acts as a chromophore for UV light. Research indicates that UCA can mitigate the harmful effects of UV exposure, potentially reducing the risk of skin damage and photocarcinogenesis:

- Natural Sunscreen : this compound absorbs UVB and UVA radiation, providing a protective effect against sunburn and skin cancer. Studies have shown that its photoprotective properties can be enhanced through dietary histidine supplementation, which increases UCA levels in the skin .

- Mechanism of Action : Upon UV exposure, trans-urocanic acid is converted into cis-urocanic acid, which has been implicated in immunosuppression following UV exposure. This mechanism may help explain its role in modulating skin responses to UV radiation .

Immunomodulation

This compound has been studied for its immunosuppressive properties, particularly in relation to UV-induced immune responses:

- Immune System Interaction : Cis-urocanic acid has been shown to down-regulate hypersensitivity reactions and inhibit tumor immunity by affecting antigen-presenting cells and T-cell responses. It enhances IL-10 secretion from CD4+ T-cells, thereby promoting an anti-inflammatory environment .

- Potential Therapeutic Uses : The modulation of immune responses by this compound suggests potential applications in treating inflammatory conditions and improving outcomes in skin cancer therapies .

Neurological Effects

Recent studies have explored the role of this compound in cognitive functions:

- Memory Enhancement : Research indicates that UCA may enhance memory consolidation and reconsolidation processes. In experimental models, UCA administration improved performance in memory tasks, suggesting its potential as a cognitive enhancer .

- Central Nervous System Applications : Although primarily studied for its peripheral effects, the implications of UCA on brain function warrant further investigation into its neurological applications.

Therapeutic Potential in Inflammatory Disorders

This compound's influence on inflammation has been demonstrated in various studies:

- Colitis Model : In a chemically-induced colitis model, cis-urocanic acid reduced inflammation severity, indicating a potential role in managing inflammatory bowel diseases. This suggests that UCA may have systemic effects beyond its local actions in the skin .

- UV-Induced Inflammation : UCA's ability to modulate inflammatory responses suggests it could be beneficial in treating conditions exacerbated by UV exposure or other inflammatory stimuli .

Research Findings and Case Studies

Here are some notable findings from recent research:

作用机制

Urocanic acid acts as a natural sunscreen by absorbing ultraviolet radiation, thereby protecting the skin from ultraviolet-induced DNA damage. The trans form of this compound is converted to the cis form upon ultraviolet exposure. The cis form is known to activate regulatory T cells, contributing to immunosuppression . Additionally, this compound plays a role in maintaining skin barrier function and pH regulation .

相似化合物的比较

Cinnamic Acids: Like urocanic acid, cinnamic acids are used as ultraviolet filters in sunscreens.

Mycosporine-like Amino Acids: These compounds also absorb ultraviolet radiation and are used in sunscreen formulations.

Uniqueness of this compound: this compound is unique due to its dual role as a natural sunscreen and an immunosuppressive agent. Its ability to isomerize upon ultraviolet exposure and activate regulatory T cells sets it apart from other ultraviolet-absorbing compounds .

生物活性

Urocanic acid (UCA) is a naturally occurring compound found in the skin, primarily as a result of histidine metabolism. It plays a significant role in the skin's response to ultraviolet (UV) radiation and has been implicated in various biological activities, particularly concerning immune modulation and photoprotection. This article delves into the biological activity of UCA, focusing on its mechanisms, effects on cellular processes, and its potential therapeutic implications.

Chemical Structure and Isomerization

This compound exists in two isomeric forms: cis-UCA and trans-UCA . The isomerization from trans to cis occurs upon UV exposure, which significantly influences its biological effects. The cis form is more biologically active and is associated with various physiological responses, particularly in the context of UV-induced immune suppression.

- UV Radiation Absorption : UCA is a major UV-absorbing chromophore in the epidermis. It protects skin cells by absorbing UV radiation and preventing DNA damage.

- Immune Modulation : Research indicates that cis-UCA plays a critical role in UV-induced immunosuppression. It has been shown to impair specific cellular immune responses, particularly after UV exposure, correlating with increased levels of cis-UCA in the skin following UVB irradiation .

- Reactive Oxygen Species (ROS) Generation : Cis-UCA has been demonstrated to induce ROS production in human keratinocytes, which can lead to apoptosis and inflammation. This process involves the activation of signaling pathways such as the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinases (MAPKs) .

- Prostaglandin E2 (PGE2) Synthesis : The generation of ROS by cis-UCA also stimulates the synthesis of PGE2, a key mediator in inflammatory responses . Elevated PGE2 levels have been linked to skin inflammation and various dermatological conditions.

1. Immune Suppression

A study highlighted that increased levels of cis-UCA correlate with diminished specific immune responses post-hepatitis B vaccination in individuals exposed to UVB radiation . This suggests that UCA may serve as a biomarker for assessing UV-induced immunosuppression.

2. Inflammatory Response

Cis-UCA enhances mast cell degranulation and IgE-mediated activation, which are critical processes in allergic reactions and inflammation . Its ability to modulate these responses underscores its potential role in allergic diseases.

3. Antioxidant Properties

UCA exhibits antioxidant activity, which can mitigate oxidative stress-induced damage. Studies have shown that pretreatment with antioxidants like α-tocopherol can reduce ROS generation and subsequent apoptotic effects induced by cis-UCA .

Case Study 1: Chronic Spontaneous Urticaria

A study involving patients with chronic spontaneous urticaria (CSU) found elevated levels of cis-UCA compared to healthy controls. This increase was associated with enhanced mast cell activation and could provide insights into the pathophysiology of CSU .

Case Study 2: UVB Exposure and Immune Response

In another investigation, volunteers exposed to UVB radiation exhibited significantly higher levels of cis-UCA, correlating with impaired immune responses after vaccination. This study emphasizes UCA's role as a mediator of UV-induced immunosuppression .

Data Summary

| Parameter | Cis-Urocanic Acid | Trans-Urocanic Acid |

|---|---|---|

| UV Absorption | High | Moderate |

| ROS Generation | Yes | No |

| PGE2 Synthesis | Yes | No |

| Mast Cell Activation | Enhanced | Not significant |

| Immunosuppressive Effects | Significant | Minimal |

属性

CAS 编号 |

104-98-3 |

|---|---|

分子式 |

C6H10N2O4 |

分子量 |

174.15 g/mol |

IUPAC 名称 |

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;dihydrate |

InChI |

InChI=1S/C6H6N2O2.2H2O/c9-6(10)2-1-5-3-7-4-8-5;;/h1-4H,(H,7,8)(H,9,10);2*1H2/b2-1+;; |

InChI 键 |

QOBBBAYBOIGDFM-SEPHDYHBSA-N |

SMILES |

C1=C(NC=N1)C=CC(=O)O |

手性 SMILES |

C1=C(NC=N1)/C=C/C(=O)O.O.O |

规范 SMILES |

C1=C(NC=N1)C=CC(=O)O.O.O |

熔点 |

225 °C |

Key on ui other cas no. |

104-98-3 |

物理描述 |

Solid |

溶解度 |

1.5 mg/mL at 17 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。